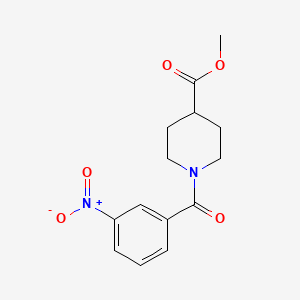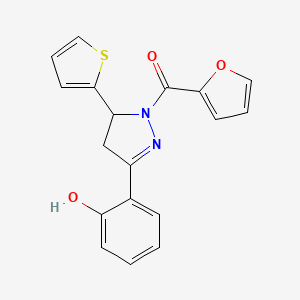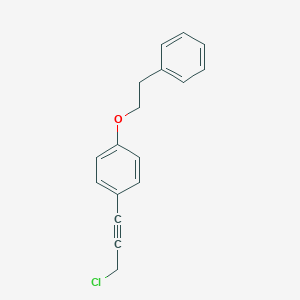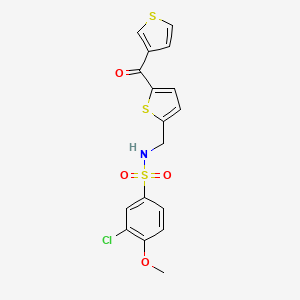
Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate” is a chemical compound with the molecular formula C14H16N2O5 . It has a molecular weight of 292.29 . The compound is used for research purposes .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C14H16N2O5/c1-21-14(18)10-5-7-15(8-6-10)13(17)11-3-2-4-12(9-11)16(19)20/h2-4,9-10H,5-8H2,1H3 . The boiling point and other physical properties are not specified .
科学的研究の応用
Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate is a versatile compound that has a variety of scientific research applications. It is commonly used as a starting material for the synthesis of a wide range of derivatives. The compound can also be used to modify the structure of other compounds, such as peptides, amino acids, and other organic molecules. Additionally, the compound can be used as an intermediate in the synthesis of drugs and other compounds.
作用機序
Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate has a variety of mechanisms of action. The compound can act as a nucleophile in organic synthesis, allowing it to react with other compounds. It can also act as an electrophile, allowing it to react with nucleophiles and form new compounds. Additionally, the compound can act as a catalyst in various reactions, allowing it to increase the rate of reaction and yield new compounds.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. The compound can act as an inhibitor of enzymes, allowing it to block the activity of certain enzymes. Additionally, the compound can act as a substrate for certain enzymes, allowing it to be used as a starting material for the synthesis of other compounds. The compound can also act as an antioxidant, allowing it to protect cells from oxidative damage.
実験室実験の利点と制限
Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate has a variety of advantages and limitations for lab experiments. One of the main advantages of this compound is its versatility, as it can be used in a variety of applications. Additionally, the compound is relatively easy to synthesize and is relatively stable. However, the compound can be toxic and has a low solubility in water, making it difficult to use in certain experiments.
将来の方向性
Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate has a variety of potential future directions. One potential direction is to use the compound as a starting material for the synthesis of novel drugs and other compounds. Additionally, the compound could be used to modify the structure of other compounds, such as peptides and amino acids. Additionally, the compound could be used to develop new catalysts for chemical reactions and to create new materials with specific properties. Finally, the compound could be used in the development of new analytical techniques, such as mass spectrometry and nuclear magnetic resonance.
合成法
Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate can be synthesized through a variety of methods. A common method for the synthesis of this compound is by reacting piperidine-4-carboxylic acid with 3-nitrobenzoyl chloride in the presence of a base such as sodium hydroxide. The reaction produces a nitro-substituted piperidine carboxylate, which can then be further modified through a variety of methods.
Safety and Hazards
特性
IUPAC Name |
methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-21-14(18)10-5-7-15(8-6-10)13(17)11-3-2-4-12(9-11)16(19)20/h2-4,9-10H,5-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRFVYRNVQCKNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-hydroxyethyl)-6-((3-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2391516.png)
![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2391517.png)


![N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2391525.png)
![Methyl 2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2391526.png)
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2391528.png)


![2-[3-Hydroxy-1-(4-methoxyphenyl)propyl]-1-isoindolinone](/img/structure/B2391533.png)

![6-Phenyl-2-[1-(4-pyrazol-1-ylphenyl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2391538.png)
![2-{Hydroxy[(pyridin-4-yl)amino]methylidene}-2,3-dihydropyridin-3-one](/img/structure/B2391539.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-nitrobenzamide](/img/structure/B2391540.png)